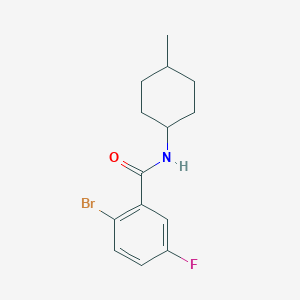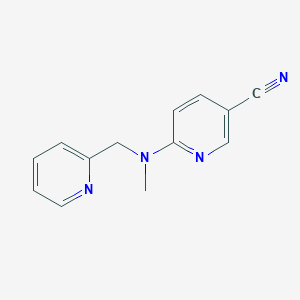
1-Ethoxy-1-oxopentan-2-ylzinc bromide, 0.50 M in Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-oxopentan-2-ylzinc bromide, 0.50 M in Ether: is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in ether, which serves as a solvent to stabilize the reactive zinc species.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxopentan-2-ylzinc bromide can be synthesized through the reaction of 1-ethoxy-1-oxopentan-2-yl bromide with zinc in the presence of a suitable solvent like ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-1-oxopentan-2-ylzinc bromide involves large-scale reactors where the bromide precursor is reacted with zinc powder in ether. The process is carefully controlled to ensure high yield and purity of the final product. The solution is then filtered to remove any unreacted zinc and by-products before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-oxopentan-2-ylzinc bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, such as aldehydes, ketones, and epoxides, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Aldehydes and Ketones: The compound reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols, respectively.
Epoxides: Reaction with epoxides leads to the formation of β-hydroxy ethers.
Major Products:
Secondary Alcohols: When reacted with aldehydes.
Tertiary Alcohols: When reacted with ketones.
β-Hydroxy Ethers: When reacted with epoxides.
Scientific Research Applications
1-Ethoxy-1-oxopentan-2-ylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs by facilitating the synthesis of drug candidates.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-ethoxy-1-oxopentan-2-ylzinc bromide exerts its effects involves the nucleophilic addition of the zinc-bound carbon to an electrophilic center. The zinc atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to effectively participate in carbon-carbon bond-forming reactions, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
- 1-Ethoxy-1-oxobutan-2-ylzinc bromide
- 1-Methoxy-1-oxopentan-2-ylzinc bromide
Comparison: 1-Ethoxy-1-oxopentan-2-ylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer advantages in terms of yield and purity of the desired products. Its ethoxy group can also influence the steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C7H13BrO2Zn |
|---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
bromozinc(1+);ethyl pentanoate |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YCIADQXJIRIDPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH-]C(=O)OCC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)



![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)





![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)



